4-Fluoro-2-(4-penten-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely applied in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-fluoro-2-(4-penten-1-oxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use.
Chemical Reactions Analysis
Types of Reactions: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to dissolve both organic and inorganic compounds.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling process.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates through the formation of carbon-carbon bonds.
Bioconjugation: Applied in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with unique properties.
Fine Chemicals: Employed in the production of fine chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLBORONIC ACID: Used in similar cross-coupling reactions but involves different reaction mechanisms.
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in Grignard reactions.
Uniqueness: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF, making it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable organozinc intermediates allows for efficient and selective synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H12BrFOZn |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-pent-4-enoxybenzene-4-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h2,5-6,9H,1,3-4,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
AGQFWEYLTDLMRV-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.